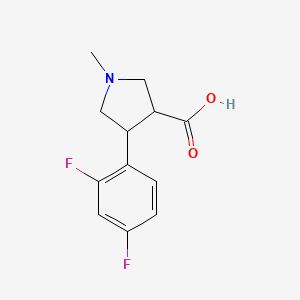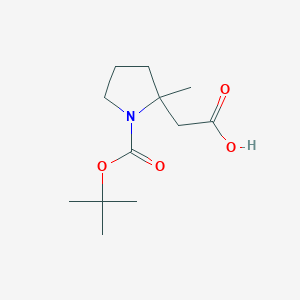
N-Boc-2-(2-methylpyrrolidin-2-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidin-2-yl}acetic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
準備方法
The synthesis of 2-{1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl}acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a carbonyl compound.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base, such as triethylamine.
Carboxylation: The final step involves the carboxylation of the pyrrolidine ring to introduce the carboxylic acid group. This can be achieved through a reaction with carbon dioxide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
2-{1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidin-2-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butoxycarbonyl group, using nucleophiles such as amines or alcohols.
Hydrolysis: The tert-butoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the free amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-{1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidin-2-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protecting group, modulating the reactivity of the pyrrolidine ring and the carboxylic acid group. The compound may also participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity.
類似化合物との比較
2-{1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidin-2-yl}acetic acid can be compared with similar compounds, such as:
2-{1-[(tert-Butoxy)carbonyl]pyrrolidin-2-yl}acetic acid: This compound lacks the methyl group on the pyrrolidine ring, which may affect its reactivity and binding properties.
N-Boc-pyrrolidine-2-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
tert-Butyl 2-pyrrolidinecarboxylate: This compound has a tert-butyl ester group instead of a carboxylic acid group, influencing its solubility and reactivity.
The uniqueness of 2-{1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl}acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-6-12(13,4)8-9(14)15/h5-8H2,1-4H3,(H,14,15) |
InChIキー |
BITMKUYDJJJZPD-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane](/img/structure/B13631895.png)
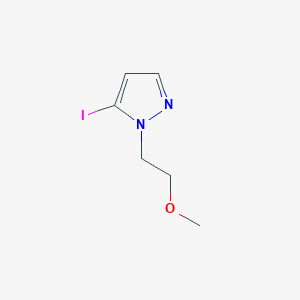
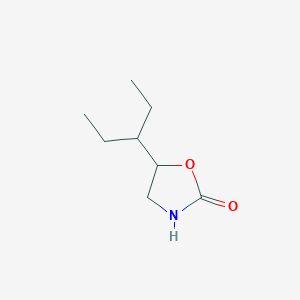
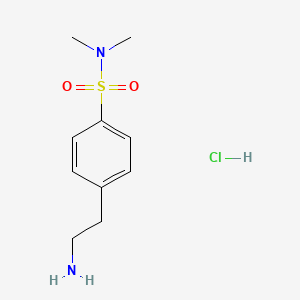
![Rel-ethyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13631923.png)
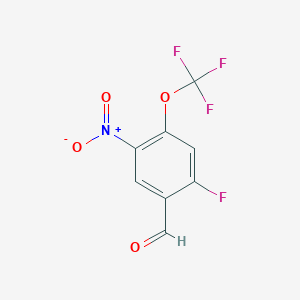
![7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13631933.png)
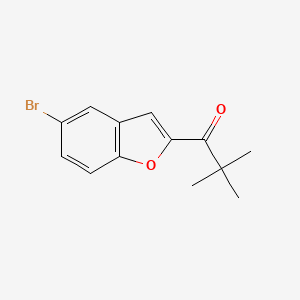
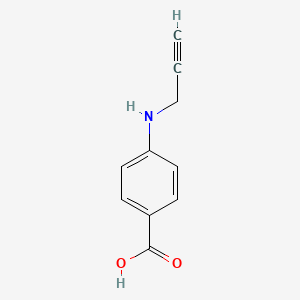
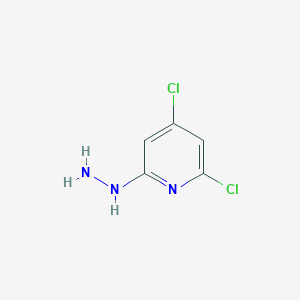
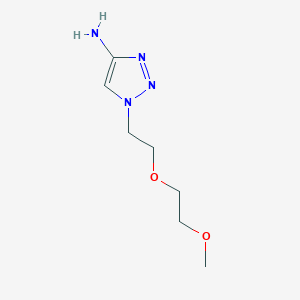
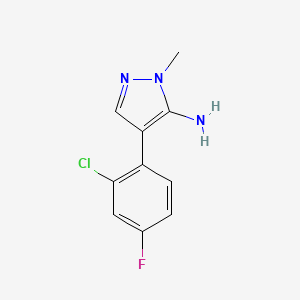
![2-{5h,6h,7h-Cyclopenta[b]pyridin-7-yl}ethan-1-amine](/img/structure/B13631958.png)
